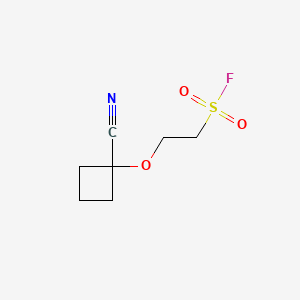
2-(1-Cyanocyclobutoxy)ethane-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Cyanocyclobutoxy)ethane-1-sulfonyl fluoride is a chemical compound with the molecular formula C7H10FNO3S It is known for its unique structure, which includes a cyanocyclobutoxy group and a sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Cyanocyclobutoxy)ethane-1-sulfonyl fluoride typically involves the reaction of 2-(1-Cyanocyclobutoxy)ethane-1-sulfonyl chloride with a fluoride source. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at low temperatures to ensure the stability of the product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on the availability of starting materials and the optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Cyanocyclobutoxy)ethane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of sulfonic acid derivatives.
Reduction: The cyanocyclobutoxy group can be reduced under specific conditions to yield corresponding amines.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Dichloromethane, acetonitrile, and tetrahydrofuran are frequently used solvents.
Catalysts: Lewis acids or bases may be employed to facilitate certain reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Hydrolysis Products: Sulfonic acids and their derivatives.
Reduction Products: Amines and other reduced forms of the cyanocyclobutoxy group.
Scientific Research Applications
2-(1-Cyanocyclobutoxy)ethane-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl fluoride derivatives.
Biology: The compound is studied for its potential as a biochemical probe due to its reactivity with nucleophiles.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of enzyme inhibitors.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Cyanocyclobutoxy)ethane-1-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various applications, such as enzyme inhibition, where the compound can covalently modify active site residues of target enzymes.
Comparison with Similar Compounds
Similar Compounds
2-(1-Cyanocyclobutoxy)ethane-1-sulfonyl chloride: Similar structure but with a chloride group instead of fluoride.
2-(1-Cyanocyclobutoxy)ethane-1-sulfonic acid: Hydrolysis product of the sulfonyl fluoride derivative.
2-(1-Cyanocyclobutoxy)ethane-1-sulfonamide: Formed by substitution of the sulfonyl fluoride group with an amine.
Uniqueness
2-(1-Cyanocyclobutoxy)ethane-1-sulfonyl fluoride is unique due to its combination of a cyanocyclobutoxy group and a sulfonyl fluoride group. This combination imparts distinct reactivity and potential applications that are not shared by its analogs. The presence of the sulfonyl fluoride group makes it particularly useful in biochemical applications where covalent modification of nucleophilic sites is desired.
Properties
CAS No. |
2385981-74-6 |
|---|---|
Molecular Formula |
C7H10FNO3S |
Molecular Weight |
207.22 g/mol |
IUPAC Name |
2-(1-cyanocyclobutyl)oxyethanesulfonyl fluoride |
InChI |
InChI=1S/C7H10FNO3S/c8-13(10,11)5-4-12-7(6-9)2-1-3-7/h1-5H2 |
InChI Key |
NQLJZNXJXPZKBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C#N)OCCS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


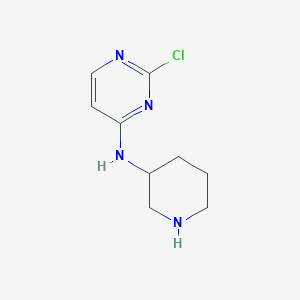
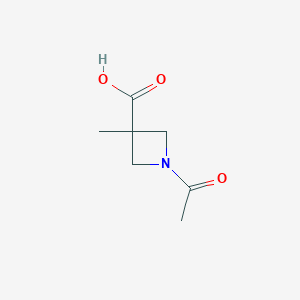
![rac-(5R,9R)-9-hydroxy-2-oxa-7-azaspiro[4.5]decan-6-one](/img/structure/B13508157.png)

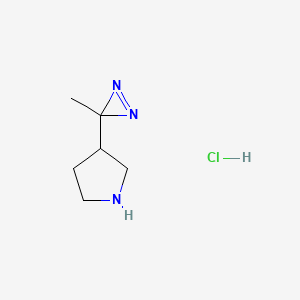
![6-Ethynyl-5-azaspiro[2.4]heptane](/img/structure/B13508174.png)
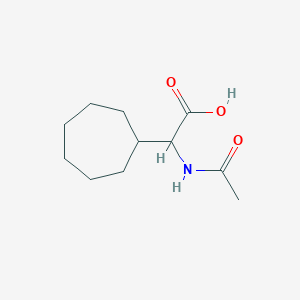
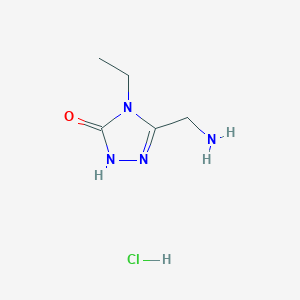
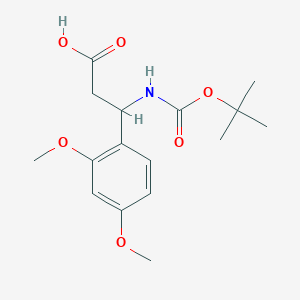
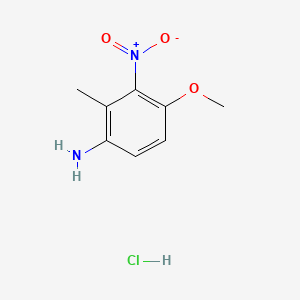

![3-amino-N-[(pyridin-4-yl)methyl]propanamide dihydrochloride](/img/structure/B13508201.png)
![[2-Methyl-5-(propan-2-yl)phenyl]hydrazine](/img/structure/B13508217.png)

